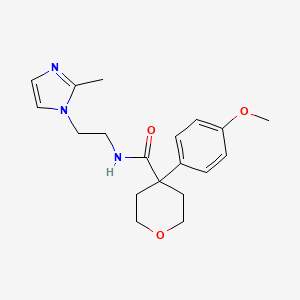

![molecular formula C17H17N3O3S2 B2488778 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide CAS No. 923185-94-8](/img/structure/B2488778.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are heterocyclic compounds known for their broad spectrum of biological activities. The structure of benzothiazoles, particularly when modified with various substituents, can lead to compounds with significant pharmacological and chemical properties (M. Bhat & S. L. Belagali, 2020; A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies that maximize the potential for introducing a variety of substituents, enhancing both their chemical and biological properties. This includes one-pot, atom-economy procedures that adhere to green chemistry principles (L. Zhilitskaya, B. Shainyan, & N. О. Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazoles and their derivatives, including the one , typically features a benzene ring fused with a thiazole ring. This core structure is crucial for the compound's biological activity and can be modified to target various biological pathways (K. Ahmed et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a range of chemical reactions, often serving as key intermediates in the synthesis of pharmacologically active compounds. Their reactivity can be influenced significantly by the nature and position of substituents on the thiazole ring (E. Vessally et al., 2018).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of specific substituents. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry (Srinu Tothadi, Sumy Joseph, & G. Desiraju, 2013).

Chemical Properties Analysis

Benzothiazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and anticancer activities. These properties are often a function of the compound's ability to interact with biological molecules, a characteristic that is heavily influenced by the specific structure of the benzothiazole derivative (Nandini Pathak et al., 2019; Sumit et al., 2020).

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Anticancer Activity

- DNA Binding and Cleavage : Complexes involving N-sulfonamide derivatives, including variants of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide, exhibit a significant role in DNA binding and cleavage, impacting genotoxicity and anticancer activity. These interactions are critical in understanding the compound's potential in cancer treatment (González-Álvarez et al., 2013).

Molecular Synthesis and Drug Development

- N,N-bidentate Directing Group : The structural feature of an N,N-bidentate directing group in similar compounds has potential applications in metal-catalyzed C-H bond functionalization reactions, which are important in drug development and molecular synthesis (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Antimicrobial and Antifungal Properties

- Antibacterial Agents : Certain derivatives of this compound have shown promising antibacterial activity, particularly against specific strains such as Staphylococcus aureus and Bacillus subtilis, indicating its potential in developing new antibacterial agents (Palkar et al., 2017).

- Antifungal Agents : Other synthesized derivatives exhibit notable antifungal properties, suggesting its use in treating fungal infections (Narayana et al., 2004).

Cytotoxicity and Cancer Research

- Cancer Cell Line Studies : The compound's derivatives have been studied for their cytotoxic effects on various cancer cell lines, offering insights into their potential therapeutic application in cancer treatment (Kumar & Singh, 2020).

Radioligand and Brain Imaging

- PET Imaging : Derivatives of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide have been explored for their potential as radioligands in positron emission tomography (PET) imaging of the brain, particularly for metabotropic glutamate receptor type 1 (mGluR1) (Fujinaga et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds are known to target various enzymes and receptors in the body, which play crucial roles in numerous biological processes .

Mode of Action

It’s common for such compounds to interact with their targets by binding to them, thereby altering their function and leading to various physiological changes .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects that can impact various physiological processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds are known to induce a variety of effects at the molecular and cellular levels, which can lead to observable physiological changes .

Action Environment

Factors such as temperature, ph, and the presence of other substances can significantly impact the action of such compounds .

Eigenschaften

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-4-6-12(7-5-11)16(21)19-17-18-14-9-8-13(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOWKHNFYRKHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)

![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/no-structure.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2488704.png)

![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)

![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)